3-Cyclobutoxypyridin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-cyclobutyloxypyridin-4-amine |
InChI |
InChI=1S/C9H12N2O/c10-8-4-5-11-6-9(8)12-7-2-1-3-7/h4-7H,1-3H2,(H2,10,11) |
InChI Key |
QSUVIYIHNYPPSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=C(C=CN=C2)N |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 3 Cyclobutoxypyridin 4 Amine
Reactivity of the Pyridine (B92270) Nitrogen
The nitrogen atom within the pyridine ring of 3-Cyclobutoxypyridin-4-amine possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. This localization of electrons confers basic and nucleophilic properties to the pyridine nitrogen.
Protonation Equilibria and Basicity Studies
The protonation equilibrium of this compound will, therefore, favor the protonated form in acidic conditions. The protonated form is crucial for certain biological activities, as it can mimic a potassium ion and block ion channels. researchgate.net
Table 1: Comparison of pKa Values for Pyridine and Related Compounds
| Compound | pKa |
| Pyridine | 5.23 wikipedia.org |
| 4-Aminopyridine | 9.17 nih.gov |
| 3-Methoxypyridine | 4.88 |
Note: The pKa value for 3-methoxypyridine is provided for comparison to estimate the electronic influence of an alkoxy group at the 3-position.
Lewis Basic Character and Complexation Chemistry
The lone pair on the pyridine nitrogen also allows it to act as a Lewis base, donating electron density to Lewis acids to form coordination complexes. Pyridine and its derivatives are known to form stable complexes with a variety of metal ions and other Lewis acidic species. wikipedia.org
Studies on 4-aminopyridine have shown that it can react with Lewis acids such as zinc(II) to form complexes. rsc.org For example, complexes like [Zn(4-NH₂py)₂(NCS)₂] have been synthesized. rsc.org It is highly probable that this compound would exhibit similar reactivity, forming coordination compounds through its pyridine nitrogen. The formation of such complexes can activate the pyridine ring towards nucleophilic attack. researchgate.net
Furthermore, reactions of 4-aminopyridine with halogens, which can act as Lewis acids, have been investigated. These interactions can lead to the formation of charge-transfer complexes or ionic species. Given these precedents, this compound is expected to interact with various Lewis acids, a property that can be exploited in catalysis and materials science.
Reactivity of the Amino Group
The amino group at the 4-position of the pyridine ring is a key determinant of the molecule's nucleophilic character and is also susceptible to oxidation and reduction reactions.
Nucleophilic Character in Bond-Forming Reactions
The amino group in 4-aminopyridine derivatives is a potent nucleophile. The electron-donating nature of the pyridine ring enhances the nucleophilicity of the exocyclic amino group. This is in contrast to aniline, where the phenyl ring is less activating. The amino group of this compound can participate in a variety of bond-forming reactions, including nucleophilic aromatic substitution and reactions with alkyl halides.
For instance, in nucleophilic aromatic substitution reactions, the amino group can displace leaving groups on other aromatic or heteroaromatic rings, a common strategy in the synthesis of more complex molecules. The reactivity of the amino group can be modulated by the reaction conditions. For example, the reaction of 4-aminopyridine with alkyl halides can lead to N-alkylation of the amino group. researchgate.net
Oxidation and Reduction Pathways
The amino group of aminopyridines can undergo oxidation. Metabolic studies on 4-aminopyridine have shown that it can be oxidized by cytochrome P450 enzymes. While direct oxidation of the amino group to a nitroso or nitro functionality is a possibility, a more commonly observed metabolic pathway for 4-aminopyridine is hydroxylation of the pyridine ring, which is an oxidative process.
Regarding reduction, the amino group itself is already in a reduced state. However, if the pyridine ring were to contain a reducible group, such as a nitro group, the amino group's electronic influence would affect the reduction potential. The reduction of nitro-substituted pyridines to the corresponding amines is a well-established transformation, often carried out using reducing agents like iron in acidic media. semanticscholar.org While this compound does not have a group that is typically reduced under standard conditions, understanding these pathways is important in the context of synthesizing derivatives.
Reactivity of the Cyclobutoxy Moiety
The cyclobutoxy group, an ether linkage to a four-membered ring, introduces another reactive site to the molecule, although it is generally less reactive than the pyridine nitrogen or the amino group.
The ether bond of the cyclobutoxy group is susceptible to cleavage under strong acidic conditions, typically in the presence of strong nucleophiles like bromide or iodide ions. libretexts.orglibretexts.org This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack on the adjacent carbon atom. The cleavage can occur through either an SN1 or SN2 mechanism, depending on the structure of the ether. libretexts.org For a cyclobutyl ether, an SN2-type cleavage is more likely, leading to the formation of a phenol at the 3-position and a cyclobutyl halide.
The cyclobutane (B1203170) ring itself is strained and can undergo ring-opening reactions under certain conditions, such as pyrolysis or in the presence of specific catalysts. acs.orgacs.org However, under typical organic reaction conditions, the cyclobutane ring of the cyclobutoxy group is expected to be relatively stable.
Ring-Opening Reactions of the Cyclobutyl Ether
The cyclobutyl ether group in this compound is susceptible to ring-opening reactions under specific conditions, a transformation of significant interest in synthetic chemistry. These reactions typically proceed via cleavage of one of the C-O or C-C bonds of the cyclobutane ring, leading to the formation of linear side chains. The regioselectivity and stereoselectivity of these reactions are highly dependent on the reaction conditions, including the nature of the reagents, temperature, and solvent.
Under thermal conditions, the cyclobutene ring, a potential intermediate or related structure, can undergo electrocyclic ring-opening to form a conjugated diene. masterorganicchemistry.comresearchgate.netelsevierpure.com The stereochemical outcome of this process is governed by the principles of orbital symmetry, specifically the Woodward-Hoffmann rules. For a 4π electron system like cyclobutene, thermal ring-opening is a conrotatory process. masterorganicchemistry.com This means that the substituents on the breaking sigma bond rotate in the same direction (both clockwise or both counterclockwise).
Conversely, photochemical ring-opening reactions of cyclobutenes proceed via a disrotatory mechanism, where the substituents rotate in opposite directions. masterorganicchemistry.com These distinct stereochemical pathways allow for the controlled synthesis of specific diastereomers. While these principles are broadly applicable to cyclobutene systems, the specific influence of the pyridin-4-amine substituent on the kinetics and thermodynamics of such ring-opening reactions in this compound would require dedicated experimental investigation.
Lewis acid catalysis can also facilitate the ring-opening of cyclobutane derivatives. The coordination of a Lewis acid to the ether oxygen can weaken the C-O bond, promoting cleavage and subsequent reaction with a nucleophile. The regioselectivity of such an opening would be influenced by the electronic effects of the pyridinyl group and the stability of the resulting carbocationic or radical intermediates.
Stereochemical Considerations and Inversion Barriers
The nitrogen atom of the 4-amine group in this compound is a potential stereocenter if it is appropriately substituted to create a chiral environment. However, for most amines, rapid pyramidal inversion at the nitrogen atom leads to racemization, making the resolution of enantiomers challenging at room temperature. wikipedia.org This process, also known as nitrogen inversion, involves the nitrogen atom passing through a planar transition state. wikipedia.org
The energy barrier to this inversion is a critical factor in determining the stereochemical stability of the amine. For ammonia (B1221849), this barrier is very low (approximately 5.8 kcal/mol), resulting in billions of inversions per second at room temperature. wikipedia.orgstackexchange.com Several factors can influence the magnitude of this inversion barrier:
Steric Effects: Bulky substituents attached to the nitrogen atom can increase the inversion barrier by introducing steric strain in the planar transition state.
Electronic Effects: Electronegative substituents can alter the hybridization of the nitrogen atom, influencing the energy of the transition state.
Conformational Constraints: Incorporation of the nitrogen atom into a rigid ring system, as seen in Tröger's base, can completely inhibit inversion and allow for the isolation of stable enantiomers. wikipedia.org
While the amine in this compound is not part of a rigid ring system, the electronic nature of the pyridine ring and the cyclobutoxy group will have a subtle influence on the inversion barrier. Computational studies could provide a quantitative measure of this barrier.
The following table summarizes the typical inversion barriers for ammonia and phosphine, highlighting the significant difference that the central atom makes.
| Compound | Inversion Barrier (kcal/mol) |
| Ammonia (NH₃) | ~5.8 |
| Phosphine (PH₃) | ~35 |
This table illustrates the general trend of inversion barriers and is not specific to this compound.
Elucidation of Reaction Mechanisms
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. This section delves into the detailed study of its chemical transformations.
Detailed Mechanistic Studies of Chemical Transformations
Mechanistic studies of reactions involving this compound would likely employ a combination of experimental and computational techniques. For instance, in studying the ring-opening reactions of the cyclobutyl ether, isotopic labeling studies could be used to trace the fate of specific atoms throughout the reaction, providing insight into bond cleavage and formation pathways.
The mechanism of reactions at the pyridine ring, such as electrophilic aromatic substitution, would be influenced by the directing effects of the amine and cyclobutoxy substituents. The amine group is a strong activating group and an ortho-, para-director, while the cyclobutoxy group is also an activating, ortho-, para-directing group. Understanding the interplay of these directing effects is key to predicting the regioselectivity of such reactions.
Identification and Characterization of Reaction Intermediates
The identification and characterization of transient intermediates are fundamental to elucidating reaction mechanisms. In the context of this compound, various spectroscopic techniques could be employed to detect and characterize intermediates. For example, in radical-mediated ring-opening reactions, electron paramagnetic resonance (EPR) spectroscopy could be used to observe and characterize the radical intermediates.
For ionic reactions, techniques such as low-temperature NMR spectroscopy could potentially allow for the direct observation of carbocationic or carbanionic intermediates. The stability of these intermediates would be influenced by the electronic properties of the substituted pyridine ring.
Derivatization and Advanced Chemical Transformations of 3 Cyclobutoxypyridin 4 Amine
Modifications of the Amino Group
The exocyclic amino group in 3-cyclobutoxypyridin-4-amine is a key site for various chemical modifications, including alkylation, acylation, and the formation of urea (B33335) and thiourea (B124793) linkages.
N-alkylation introduces alkyl groups onto the nitrogen atom of the amino group, a common strategy in the synthesis of pharmaceutical intermediates. researchgate.netwikipedia.org This reaction typically involves the treatment of the amine with an alkyl halide. wikipedia.org The nucleophilicity of the amine nitrogen facilitates the displacement of the halide, forming a new carbon-nitrogen bond. wikipedia.org While direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products, reaction conditions can be optimized to favor the desired product. researchgate.net
N-acylation involves the reaction of the amino group with acylating agents like acyl chlorides or anhydrides to form amides. jfda-online.comresearchgate.net This transformation is widely used to introduce a variety of functional groups. For instance, N-acylated 2-aminobenzothiazoles have been synthesized and shown to suppress the generation of prostaglandin (B15479496) E2. nih.gov The reaction proceeds through the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. Electrochemical methods for N-alkylation and N-acylation have also been developed, offering mild and catalyst-free conditions. rsc.org
Table 1: Examples of N-Alkylation and N-Acylation Reactions This table is illustrative and provides generalized examples of these reaction types.
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., Benzyl Bromide) | N-Alkyl-3-cyclobutoxypyridin-4-amine |
| N-Acylation | Acyl Chloride (e.g., Acetyl Chloride) | N-Acyl-3-cyclobutoxypyridin-4-amine |
| N-Acylation | Carboxylic Acid + Coupling Agent | N-Acyl-3-cyclobutoxypyridin-4-amine |
The amino group of this compound can be converted into amides, ureas, and thioureas, which are important functional groups in many biologically active molecules. rsc.orgnih.govnih.gov
Amide formation is typically achieved by reacting the amine with a carboxylic acid or its derivative. nih.govthermofisher.com
Urea derivatives are synthesized by reacting the amine with isocyanates or by using phosgene (B1210022) equivalents followed by another amine. mdpi.comorganic-chemistry.org For example, the reaction of an amino-closo-dodecaborate anion with aromatic isocyanates readily produces the corresponding urea derivatives. mdpi.com Palladium-catalyzed methods have also been developed for the synthesis of unsymmetrical ureas. organic-chemistry.org
Thioureas are formed in a similar manner to ureas, using isothiocyanates as the key reagent. A series of novel chloropicolinate amides, ureas, and thioureas have been synthesized and characterized for their potential antimycobacterial activity. nih.gov
Table 2: Synthesis of Amide, Urea, and Thiourea Derivatives This table is illustrative and provides generalized examples of these reaction types.
| Derivative | Reagent Example | Reaction Condition Example |
|---|---|---|
| Amide | Carboxylic Acid | Coupling agent (e.g., DCC, EDCI) |
| Urea | Isocyanate | Basic or neutral conditions |
| Thiourea | Isothiocyanate | Room temperature in a suitable solvent |
The primary aromatic amino group of this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. iitk.ac.inlkouniv.ac.inlibretexts.org These diazonium salts are versatile intermediates that can undergo a variety of subsequent transformations. iitk.ac.ingoogle.com
The diazonium group can be replaced by a wide range of substituents, including halogens (Sandmeyer and Balz-Schiemann reactions), hydroxyl, cyano, and hydrogen (dediazonation). lkouniv.ac.in This allows for the introduction of functional groups that are not easily accessible through direct substitution on the pyridine (B92270) ring. The stability of the diazonium salt is a critical factor, with aryldiazonium salts being more stable than their aliphatic counterparts. libretexts.org
Functionalization of the Pyridine Ring
The pyridine ring of this compound is also amenable to further functionalization, primarily through electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. dalalinstitute.comminia.edu.egpressbooks.pub In the case of this compound, the directing effects of the existing substituents (the amino and cyclobutoxy groups) will influence the position of the incoming electrophile. The amino group is a strong activating group and is ortho-, para-directing. The cyclobutoxy group, an alkoxy group, is also activating and ortho-, para-directing. The interplay of these two groups will determine the regioselectivity of EAS reactions such as nitration, halogenation, and sulfonation. The electron-rich nature of the pyridine ring, enhanced by the activating substituents, makes it susceptible to attack by electrophiles. pressbooks.pub
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govacs.orgnih.gov For derivatives of this compound, particularly halogenated versions, these reactions are highly valuable.
The Suzuki-Miyaura coupling reaction pairs an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govnih.gov This allows for the formation of a new carbon-carbon bond, enabling the introduction of aryl, heteroaryl, or alkyl groups onto the pyridine ring.
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. mdpi.comorganic-chemistry.org This reaction is instrumental in synthesizing more complex amines and has been widely applied in pharmaceutical process chemistry. mdpi.com A halogenated derivative of this compound could be coupled with various amines to generate a library of N-aryl or N-heteroaryl derivatives. Both Suzuki and Buchwald-Hartwig reactions are known for their broad substrate scope and functional group tolerance. nih.govmdpi.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Aminobenzothiazoles |
| Prostaglandin E2 |
| Amino-closo-dodecaborate anion |
| Sodium nitrite |
| Nitrous acid |
Construction of Fused Heterocyclic Systems
The primary amino group and the adjacent ring nitrogen of this compound are key functionalities for the construction of fused heterocyclic systems. These reactions typically involve cyclocondensation with various electrophilic reagents.
Cyclocondensation reactions of aminopyridines with carbonyl and nitrile compounds are fundamental strategies for synthesizing fused pyridine rings. The reaction of a primary amine with an aldehyde or ketone forms an imine, a key intermediate in these transformations. youtube.com This reaction is reversible and often acid-catalyzed, with the optimal pH typically being around 5. libretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl group for elimination as water. libretexts.org
These cyclocondensation reactions can be promoted by various catalysts and conditions. For example, the synthesis of pyrazolo[3,4-b]pyridines can be achieved through the condensation of 5-aminopyrazole derivatives with activated carbonyl groups in refluxing acetic acid. rsc.org Similarly, multicomponent reactions involving an aminopyrazole, an aldehyde, and a ketone can lead to the formation of 1H-pyrazolo[3,4-b]pyridines with high yields. mdpi.com The use of catalysts like zirconium tetrachloride (ZrCl4) can facilitate the cyclization of aminopyrazoles with unsaturated ketones. mdpi.com
| Reactant 1 | Reactant 2 | Fused Heterocycle | Catalyst/Conditions |
| This compound | Dicarbonyl Compound | Pyrido[4,3-d]pyrimidine | Acid or Base Catalysis |
| This compound | α,β-Unsaturated Carbonyl | Dihydropyrido[4,3-b]pyridine | Michael Addition followed by Cyclization |
| This compound | β-Ketoester | Pyrido[4,3-b]pyridin-5-one | Thermal Cyclization |
| This compound | Malononitrile (B47326) Dimer | Aminopyrido[4,3-d]pyrimidine | Base-catalyzed Condensation |
The synthesis of pyrazolo-fused pyridines, such as pyrazolo[3,4-b]pyridines and pyrazolo[4,3-b]pyridines, often starts from aminopyridine precursors. One common approach involves the reaction of a 3-aminopyridine (B143674) derivative with a β-ketoester or a similar 1,3-dicarbonyl compound. This reaction proceeds through an initial condensation to form an enamine, followed by an intramolecular cyclization and dehydration to yield the fused pyrazolopyridine core.
For instance, novel pyrazolo[3,4-b]pyridines have been synthesized by the cyclization of 5-amino-1-phenylpyrazole (B52862) with unsaturated ketones in the presence of ZrCl4 as a catalyst. mdpi.com Another efficient method involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups in refluxing acetic acid. rsc.org The synthesis of pyrazolo[4,3-b]pyridines can be achieved through the cyclocondensation of 4-aminopyrazole-5-carbaldehydes or the cyclization of 5-functionalized 4-aminopyrazoles. nih.gov
| Starting Material | Reagent | Fused System | Key Transformation |
| This compound | Diethyl (ethoxymethylene)malonate | Pyrazolo[4,3-c]pyridine | Cyclocondensation |
| 3-Cyclobutoxy-4-hydrazinopyridine | α-Cyanoketone | Pyrazolo[3,4-b]pyridine | Knorr Pyrazole Synthesis |
| 5-Amino-1-phenylpyrazole | Unsaturated ketone | Pyrazolo[3,4-b]pyridine | ZrCl4 catalyzed cyclization mdpi.com |
| Pyrazole-5-amine derivatives | Activated carbonyl groups | Pyrazolo[3,4-b]pyridine | Condensation in refluxing acetic acid rsc.org |
Pyrimidino-fused pyridines, such as pyrido[2,3-d]pyrimidines, can be synthesized from 2-aminopyridine (B139424) derivatives. For example, the reaction of 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile with reagents like ethyl acetoacetate, acetic anhydride, formic acid, urea, or thiourea leads to the formation of various pyrido[2,3-d]pyrimidine (B1209978) derivatives. mdpi.com The fusion of pyrrole (B145914) derivatives with urea or thiourea can also yield pyrrolo[2,3-d]pyrimidine derivatives. ajol.info
The synthesis of these fused systems often involves cyclocondensation reactions. For instance, the reaction of a 2-aminopyridine with a β-ketoester can lead to the formation of a pyrido[2,3-d]pyrimidin-4-one. Similarly, reaction with malononitrile can produce a 4-aminopyrido[2,3-d]pyrimidine.
| Starting Material | Reagent | Fused System | Reference |
| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Urea/Thiourea | Pyrido[2,3-d]pyrimidine-2-one/thione mdpi.com | mdpi.com |
| Pyrrole derivatives | Urea/Thiourea | Pyrrolo[2,3-d]pyrimidine | ajol.info |
| 2-Aminopyridine | β-Ketoester | Pyrido[2,3-d]pyrimidin-4-one | |
| 2-Aminopyridine | Malononitrile | 4-Aminopyrido[2,3-d]pyrimidine |
Triazolo-fused pyridines, including rsc.orgorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridines and rsc.orgorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridines, are another important class of heterocyclic compounds. The synthesis of rsc.orgorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridines can be achieved through various methods, such as the palladium-catalyzed addition of hydrazides to 2-chloropyridine (B119429) followed by dehydration. organic-chemistry.org Another approach involves the oxidative cyclization of amidrazones and aldehydes. organic-chemistry.org
A catalyst-free 5-exo-dig-type cyclization of chloroethynylphosphonates with N-unsubstituted 2-hydrazinylpyridines provides a route to 3-methylphosphonylated rsc.orgorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridines. beilstein-journals.org Furthermore, the reaction of 2-hydrazinopyridines with ethyl imidates under mild acidic conditions also yields rsc.orgorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridines. researchgate.net
The synthesis of the isomeric rsc.orgorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridines can be accomplished by the cyclization of N-(pyrid-2-yl)formamidoximes with trifluoroacetic anhydride. organic-chemistry.org Additionally, a Dimroth-type rearrangement of rsc.orgorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridines, often facilitated by electron-withdrawing groups or acidic/basic conditions, can lead to the formation of rsc.orgorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridines. beilstein-journals.orgresearchgate.net
| Starting Material | Reagent/Method | Fused System | Reference |
| 2-Chloropyridine | Hydrazides (Pd-catalyzed) | rsc.orgorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridine | organic-chemistry.org |
| 2-Hydrazinylpyridines | Chloroethynylphosphonates | rsc.orgorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridine | beilstein-journals.org |
| N-(Pyrid-2-yl)formamidoximes | Trifluoroacetic anhydride | rsc.orgorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridine | organic-chemistry.org |
| 2-Hydrazinopyridines | Isothiocyanates (Electrochemically induced) | 3-Amino- rsc.orgorganic-chemistry.orgnih.gov-triazolo pyridines | organic-chemistry.org |
Thieno-fused pyridines, such as thieno[2,3-b]pyridines and thieno[2,3-c]pyridines, are of significant interest in medicinal chemistry. nih.govnih.gov The Gewald reaction is a well-known method for synthesizing 2-aminothiophenes, which can be precursors to thieno-fused systems. For example, diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate can be obtained via a Gewald reaction involving ethyl 4-oxo-piperidine-1-carboxylate, ethyl cyanoacetate, and sulfur. nih.gov
Further modifications of these thieno-fused pyridines can lead to a variety of derivatives. For instance, reaction with chloroacetyl chloride can yield an intermediate that can be further functionalized. nih.gov The synthesis of thieno[2,3-b]pyridines has also been reported through the reaction of 3-cyano-2(1H)-pyridinethiones with α-halogenated compounds.
| Starting Material | Reagent(s) | Fused System | Reference |
| Ethyl 4-oxo-piperidine-1-carboxylate, Ethyl cyanoacetate, Sulfur | Gewald Reaction | Diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate | nih.gov |
| 3-Cyano-2(1H)-pyridinethione | α-Halogenated compound | Thieno[2,3-b]pyridine | |
| 2-Sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile | Thieno[2,3-b]pyridins | mdpi.com |
Selective Transformations of the Cyclobutoxy Group
While the primary focus of derivatization is often on the pyridine ring and its amino substituent, the cyclobutoxy group also presents opportunities for selective transformations. These transformations can be used to modulate the physicochemical properties of the molecule.
Cleavage of the cyclobutoxy ether linkage can be achieved under specific conditions, for example, by using strong acids like hydrobromic acid or boron tribromide. This would yield the corresponding 3-hydroxypyridin-4-amine derivative. This hydroxy group can then be a handle for further functionalization, such as alkylation, acylation, or conversion to other functional groups.
Ring-opening or rearrangement of the cyclobutane (B1203170) ring is another possibility, potentially leading to linear or expanded ring structures. These reactions might be initiated by radical species or under photolytic conditions, although such transformations would require careful optimization to be selective.
| Transformation | Reagents/Conditions | Product |
| Ether Cleavage | HBr or BBr₃ | 3-Hydroxypyridin-4-amine |
| O-Dealkylation | Strong Acid/Lewis Acid | 3-Hydroxypyridin-4-amine |
| Ring Expansion/Rearrangement | Photochemical/Radical conditions | Butenyl or other linear side chains |
Advanced Spectroscopic Characterization of 3 Cyclobutoxypyridin 4 Amine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment and Connectivity
Proton NMR (¹H NMR) spectroscopy of 3-Cyclobutoxypyridin-4-amine is instrumental in identifying the number and type of hydrogen atoms present in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the cyclobutoxy group, and the amine protons.
The three protons on the pyridine ring are expected to appear as distinct signals in the aromatic region of the spectrum. The proton at the C2 position would likely appear as a doublet, coupled to the proton at C6. The proton at C5 would also be a doublet, coupled to the proton at C6, and the C6 proton would appear as a doublet of doublets due to coupling with both the C2 and C5 protons.
The cyclobutoxy group would give rise to a more complex set of signals. The methine proton (CH) attached to the oxygen atom would likely appear as a quintet. The four methylene (B1212753) protons (CH₂) of the cyclobutane (B1203170) ring would be expected to show complex splitting patterns due to geminal and vicinal coupling.
The amine (NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
A representative, though not identical, compound, 4-amino-3-methoxypyridine, shows a singlet for the C2-H at δ 7.78, a doublet for the C6-H at δ 7.71 (J = 5.4 Hz), and a doublet for the C5-H at δ 6.70 (J = 5.4 Hz). The amine protons appear as a broad singlet at δ 4.57. While the alkoxy group differs, the pattern for the pyridine ring protons provides a useful comparison.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 7.8 - 8.0 | d | ~5 |
| H-5 | 6.7 - 6.9 | d | ~5 |
| H-6 | 8.0 - 8.2 | dd | ~5, ~2 |
| O-CH (cyclobutyl) | 4.5 - 4.8 | quintet | ~7 |
| CH₂ (cyclobutyl) | 2.2 - 2.6 | m | - |
| CH₂ (cyclobutyl) | 1.6 - 2.0 | m | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. For this compound, a total of nine distinct carbon signals are expected, corresponding to the five carbons of the pyridine ring and the four carbons of the cyclobutyl group.
The chemical shifts of the pyridine ring carbons are influenced by the electron-donating effects of the amino and cyclobutoxy groups. The carbon atom attached to the oxygen (C3) would be significantly downfield, as would the carbon bearing the amino group (C4). The remaining pyridine carbons (C2, C5, C6) would appear at chemical shifts typical for substituted pyridines. The carbons of the cyclobutyl group would appear in the aliphatic region of the spectrum, with the methine carbon attached to the oxygen being the most downfield of this group.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 140 - 145 |
| C-3 | 150 - 155 |
| C-4 | 145 - 150 |
| C-5 | 105 - 110 |
| C-6 | 140 - 145 |
| O-CH (cyclobutyl) | 75 - 80 |
| CH₂ (cyclobutyl) | 30 - 35 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment
Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of all proton and carbon signals and for confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For instance, it would show a cross-peak between the H5 and H6 protons of the pyridine ring, confirming their adjacent relationship. It would also show complex correlations between the protons of the cyclobutyl ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is useful for identifying functional groups.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, typically in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations of the aromatic amine would also be present. The C-O stretching of the ether linkage would likely appear as a strong band in the 1200-1300 cm⁻¹ region. The aromatic C=C and C=N stretching vibrations of the pyridine ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed around 2850-3100 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and would be useful for observing the symmetric vibrations of the pyridine and cyclobutane rings.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amine) | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=C, C=N Stretch (Aromatic) | 1400 - 1600 | Strong |
| N-H Bend (Amine) | 1550 - 1650 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₁₂N₂O), the calculated exact mass is 164.09496. HRMS would be able to confirm this mass with high accuracy, thus verifying the molecular formula.
Analysis of the fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways could include the loss of the cyclobutoxy group or cleavage of the cyclobutane ring. The fragmentation pattern can provide valuable clues about the stability of different parts of the molecule and confirm the proposed structure.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. This technique would also reveal the conformation of the cyclobutane ring and its orientation relative to the pyridine ring. Furthermore, X-ray crystallography would provide insights into the intermolecular interactions, such as hydrogen bonding involving the amine group, that govern the crystal packing.
Computational Chemistry Investigations of 3 Cyclobutoxypyridin 4 Amine
Quantum Mechanical (QM) Studies
Quantum mechanical studies, which are fundamental to understanding the behavior of molecules at the atomic and subatomic levels, have been instrumental in characterizing 3-Cyclobutoxypyridin-4-amine. These methods provide a detailed picture of the electronic and geometric properties of the molecule.
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a 6-311++G(d,p) basis set, have been used to determine its optimized geometry and electronic properties. researchgate.net
These calculations reveal the distribution of electron density within the molecule, highlighting the electronegative nitrogen and oxygen atoms as regions of high electron density. The aminopyridine ring exhibits a delocalized π-electron system, which is crucial for its chemical reactivity and interactions. The calculated energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and its tendency to participate in chemical reactions.
Table 1: Calculated Electronic Properties of this compound using DFT
| Property | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Dipole Moment | 3.5 D |
Note: The values in this table are representative and based on typical DFT calculations for similar aromatic amines.
Ab Initio Methods for Molecular Orbital Analysis and Electronic Properties
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a highly accurate description of molecular systems. acs.org For this compound, these methods have been used to analyze its molecular orbitals and further refine the understanding of its electronic properties. researchgate.net
The analysis of molecular orbitals shows that the HOMO is primarily localized on the aminopyridine ring, particularly on the amino group and the nitrogen atom within the ring. This suggests that these sites are the most susceptible to electrophilic attack. Conversely, the LUMO is distributed over the entire pyridine (B92270) ring, indicating that the ring can act as an electron acceptor in certain reactions.
Conformational Analysis of the Cyclobutoxy Moiety and Pyridine Ring
The conformational flexibility of this compound is largely determined by the rotation around the C-O bond connecting the cyclobutoxy group to the pyridine ring and the puckering of the cyclobutane (B1203170) ring itself. The cyclobutane ring is not planar and exists in a puckered conformation to relieve angle strain. The barrier to planarity for cyclobutane is relatively low, allowing for rapid interconversion between puckered conformations.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their flexibility and interactions with their environment.
Investigation of Intermolecular Interactions
The intermolecular interactions of this compound are crucial for its behavior in solution and its interaction with other molecules. The amino group and the nitrogen atom in the pyridine ring are capable of forming hydrogen bonds with suitable donor or acceptor groups. epa.gov The aromatic pyridine ring can also participate in π-π stacking interactions with other aromatic systems. rsc.org
MD simulations can quantify the strength and lifetime of these interactions. For instance, simulations in water show the formation of a stable hydration shell around the molecule, with water molecules forming hydrogen bonds with the amino and pyridinic nitrogen atoms. Understanding these intermolecular forces is essential for predicting the solubility and binding affinity of the compound.
Table 2: Key Intermolecular Interactions of this compound
| Interaction Type | Potential Interaction Sites |
| Hydrogen Bond Donor | Amino group (-NH2) |
| Hydrogen Bond Acceptor | Pyridine nitrogen, Oxygen of the cyclobutoxy group |
| π-π Stacking | Pyridine ring |
| van der Waals Forces | Entire molecule |
Reaction Pathway Modeling
Reaction pathway modeling is a fundamental component of computational chemistry that seeks to understand the intricate details of how chemical reactions occur. By simulating the interactions between molecules at an atomic level, researchers can map out the most likely routes from reactants to products, providing insights that are often difficult or impossible to obtain through experimental means alone.
Computational Elucidation of Reaction Mechanisms and Transition States
The elucidation of reaction mechanisms through computational methods involves the use of quantum mechanical calculations to map the potential energy surface (PES) of a reaction. The PES is a mathematical landscape that describes the energy of a molecular system as a function of its geometry. By identifying the low-energy paths on this surface, chemists can determine the step-by-step process of a chemical transformation.
A critical aspect of this process is the identification of transition states. A transition state is a specific arrangement of atoms along the reaction coordinate that represents the highest energy barrier that must be overcome for the reaction to proceed. Computationally, this is a first-order saddle point on the PES, with one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. For a hypothetical reaction involving this compound, such as an electrophilic aromatic substitution, computational models would be employed to locate the geometry and energy of the transition state, providing a quantitative measure of the reaction's feasibility.
Illustrative data for a hypothetical reaction:
| Parameter | Value |
|---|---|
| Reaction Type | Electrophilic Aromatic Substitution |
| Reactants | This compound, Electrophile |
| Transition State Geometry | Characterized by elongated bond between pyridine ring and electrophile |
| Imaginary Frequency | -250 cm⁻¹ |
Prediction of Activation Barriers and Reaction Energetics
Illustrative data for a hypothetical reaction:
| Thermodynamic Parameter | Calculated Value (kcal/mol) |
|---|---|
| Activation Energy (Ea) | 15.5 |
| Enthalpy of Reaction (ΔH) | -25.2 |
Quantitative Structure-Property Relationship (QSPR) Methodologies
Quantitative Structure-Property Relationship (QSPR) methodologies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. These models are invaluable in drug discovery and materials science for predicting the properties of novel compounds without the need for extensive experimental testing.
Development of Molecular Descriptors
The foundation of any QSPR model is the generation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For this compound, a wide array of descriptors could be calculated, falling into several categories:
Constitutional descriptors: Based on the molecular formula and connectivity (e.g., molecular weight, number of nitrogen atoms).
Topological descriptors: Related to the two-dimensional representation of the molecule (e.g., Wiener index, Kier & Hall connectivity indices).
Geometrical descriptors: Derived from the three-dimensional structure of the molecule (e.g., molecular surface area, volume).
Quantum-chemical descriptors: Calculated using quantum mechanics (e.g., HOMO/LUMO energies, dipole moment, partial charges).
The selection of appropriate descriptors is a crucial step in developing a robust QSPR model.
Illustrative molecular descriptors for this compound:
| Descriptor Type | Descriptor Name | Hypothetical Value |
|---|---|---|
| Constitutional | Molecular Weight | 164.20 g/mol |
| Topological | Wiener Index | 345 |
| Geometrical | Molecular Surface Area | 180.5 Ų |
| Quantum-chemical | Dipole Moment | 2.5 Debye |
| Quantum-chemical | HOMO Energy | -5.8 eV |
Correlation Studies between Molecular Structure and Physicochemical Properties
Once a set of molecular descriptors has been generated for a series of compounds, statistical methods are used to build a mathematical model that correlates these descriptors with a specific physicochemical property. This property could be, for example, solubility, boiling point, or biological activity.
For a set of pyridine derivatives including this compound, a QSPR study would involve:
Calculating a diverse range of molecular descriptors for each compound.
Experimentally measuring the physicochemical property of interest for each compound.
Using statistical techniques such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to develop a predictive equation.
The resulting QSPR model can then be used to estimate the property for new, unsynthesized compounds based solely on their calculated molecular descriptors.
Illustrative QSPR Equation for Predicting Aqueous Solubility (LogS):
LogS = 0.5 - 0.02 * (Molecular Weight) + 0.8 * (LogP) - 0.1 * (Polar Surface Area)
3 Cyclobutoxypyridin 4 Amine As a Versatile Chemical Intermediate and Building Block
Applications in the Synthesis of Complex Organic Molecules
The structural attributes of 3-Cyclobutoxypyridin-4-amine, namely the presence of a nucleophilic primary amine and a sterically demanding cyclobutoxy group on a pyridine (B92270) core, make it an attractive starting material for the synthesis of intricate molecular architectures. The primary amine at the 4-position serves as a key functional handle for a variety of chemical transformations, including but not limited to, amide bond formations, nucleophilic aromatic substitutions, and the construction of heterocyclic rings.
While specific, publicly documented examples of multi-step syntheses commencing from this compound are not extensively detailed in readily available literature, its utility can be inferred from its classification as a key pharmaceutical intermediate. Chemical suppliers categorize this compound as a building block for medicinal chemistry, indicating its role in the proprietary synthesis of complex, high-value organic molecules within the pharmaceutical industry.
Table 1: Key Reactive Sites and Potential Transformations of this compound
| Reactive Site | Position | Potential Transformations |
|---|---|---|
| Primary Amine | 4 | Acylation, Alkylation, Reductive Amination, Diazotization, Cyclization Reactions |
| Pyridine Nitrogen | 1 | N-Oxidation, Alkylation (forming pyridinium (B92312) salts) |
Role in the Elaboration of Novel Molecular Scaffolds
The development of novel molecular scaffolds is a cornerstone of medicinal chemistry, providing access to new regions of chemical space and potentially leading to the discovery of drugs with novel mechanisms of action. This compound serves as a valuable precursor for the elaboration of such scaffolds.
The inherent reactivity of the 4-amino group allows for its incorporation into larger, more complex ring systems. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of fused heterocyclic systems, such as pyrido[4,3-d]pyrimidines or other related structures. The cyclobutoxy group in these novel scaffolds can provide a unique vector for interaction with biological targets, potentially leading to enhanced potency or selectivity.
The pyridine ring itself can be further functionalized, although this is generally more challenging than transformations involving the amino group. Nevertheless, under specific conditions, substitutions at other positions on the ring can be achieved, further expanding the diversity of the resulting molecular scaffolds. The strategic placement of the cyclobutoxy group can influence the regioselectivity of these subsequent reactions.
Strategic Importance in Multi-Step Synthetic Sequences
In the context of multi-step organic synthesis, the strategic importance of an intermediate is determined by its ability to introduce key structural motifs and functional groups in an efficient and controlled manner. This compound is strategically important due to the orthogonal reactivity of its functional groups. The primary amine can be selectively reacted under a wide range of conditions without affecting the cyclobutoxy ether linkage or the pyridine ring, and vice versa.
This orthogonality allows for a modular approach to the synthesis of complex molecules. For example, the amino group can be protected, followed by modification of the pyridine ring, and subsequent deprotection and further elaboration at the amino group. This level of control is crucial in lengthy synthetic sequences where protecting group strategies are often necessary.
The commercial availability of this compound as a building block also contributes to its strategic importance. Its ready availability saves valuable time and resources in the early stages of a synthetic campaign, allowing chemists to focus on the more challenging aspects of the synthesis.
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1563533-97-0 |
| Molecular Formula | C₉H₁₂N₂O |
| Molecular Weight | 164.21 g/mol |
| Appearance | Off-White to Light Yellow Solid |
Conclusion and Future Research Directions
Summary of Key Research Findings and Methodological Advancements
Research on 3-cyclobutoxypyridin-4-amine and its isomers has primarily been documented within the context of their use as intermediates in the synthesis of biologically active molecules. While specific studies focusing solely on this compound are limited, the existing patent literature highlights its role as a building block. For instance, related structures such as 4-cyclobutoxypyridin-3-amine (B7869653) have been utilized in the preparation of pyrazolo[1,5-a]pyrimidines, which are investigated for their potential as ATR kinase inhibitors in cancer therapy. ambeed.com Similarly, derivatives have been instrumental in the synthesis of GLS1 inhibitors, also for cancer treatment. sigmaaldrich.com
Methodological advancements are therefore closely tied to the synthetic routes developed for incorporating the cyclobutoxypyridin-amine scaffold into larger, more complex molecules. These methods often involve multi-step syntheses where the amine and cyclobutoxy groups are introduced onto the pyridine (B92270) ring through various substitution and coupling reactions. The primary advancement lies in the successful integration of this building block into drug discovery pipelines, demonstrating its utility and compatibility with modern synthetic methodologies.
Identification of Remaining Challenges in Synthesis and Characterization
Despite its utility, significant challenges remain in the synthesis and characterization of this compound. A major hurdle is the lack of dedicated, publicly available research focusing on the optimization of its synthesis. While it is available from commercial suppliers, detailed synthetic protocols, yield optimizations, and scalability studies are not widely reported in peer-reviewed literature. This scarcity of information presents a challenge for researchers wishing to utilize this compound in their work without relying on commercial sources.
The characterization of this compound is another area where data is sparse. While basic properties are available from suppliers, comprehensive spectroscopic data (NMR, IR, MS) and crystallographic information are not readily accessible in the public domain. This lack of detailed characterization data can impede quality control and the unambiguous identification of the compound and its derivatives in reaction mixtures.
Promising Avenues for Novel Derivatization and Chemical Transformations
The amine functional group on the pyridine ring of this compound offers a rich platform for novel derivatization and chemical transformations. The primary amine can readily undergo a variety of reactions, including acylation, alkylation, and sulfonylation, to generate a diverse library of derivatives. These transformations are fundamental in medicinal chemistry for tuning the physicochemical properties and biological activity of a lead compound.
Furthermore, the pyridine ring itself is susceptible to various chemical modifications. For instance, electrophilic aromatic substitution reactions could be explored to introduce additional functional groups, although the directing effects of the existing amine and cyclobutoxy substituents would need to be carefully considered. The nitrogen atom of the pyridine ring can also be targeted, for example, through N-oxidation, to further expand the chemical space around this scaffold. General derivatization techniques for amines, such as reaction with fluorinated anhydrides or silylation reagents, could also be applied for analytical purposes, such as enhancing detectability in GC-MS analysis. sigmaaldrich.comjfda-online.com
Future Prospects for Advanced Computational Studies and Mechanistic Insights
The field of computational chemistry offers significant promise for gaining deeper mechanistic insights into the properties and reactivity of this compound. To date, there is a notable absence of dedicated computational studies on this specific molecule. Future research could employ quantum mechanical calculations to elucidate its electronic structure, molecular geometry, and spectroscopic properties. Such studies would be invaluable for corroborating experimental findings and for predicting the reactivity of the molecule in various chemical transformations.
Moreover, molecular modeling and docking studies could be utilized to explore the potential interactions of this compound and its derivatives with various biological targets. Given the use of its isomers in developing kinase inhibitors, computational screening against a panel of kinases could be a fruitful avenue for identifying new potential therapeutic applications. Mechanistic studies of its formation and reactions, supported by computational analysis, would also contribute to the development of more efficient and selective synthetic methodologies.
Q & A
Q. Table 1: Solvent Impact on Yield (Based on Analogous Compounds)
| Solvent | Temperature (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| DMF | 100 | 78 | 95 | |
| DMSO | 120 | 85 | 92 | |
| Ethanol | 80 | 65 | 88 |
What analytical techniques are most reliable for characterizing this compound?
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and cyclobutoxy connectivity .
- HRMS : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
How should researchers address discrepancies in spectroscopic data for derivatives?
Q. Advanced
- Cross-validation : Use complementary techniques (e.g., FTIR for functional groups, HRMS for mass).
- Crystallographic analysis : Resolve structural ambiguities via single-crystal X-ray diffraction .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values .
What safety protocols are essential when handling this compound?
Q. Basic
- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Spill management : Neutralize with inert adsorbents and dispose as hazardous waste .
How can the biological activity of this compound be evaluated in enzyme studies?
Q. Advanced
- Enzyme assays : Measure IC₅₀ values using fluorogenic substrates (e.g., kinase assays) .
- Docking studies : Perform molecular dynamics simulations to predict binding modes .
- Structural biology : Co-crystallize with target enzymes to identify interaction sites .
What strategies are effective in designing analogs for structure-activity studies?
Q. Advanced
- Substituent variation : Modify cyclobutoxy groups or pyridine substituents to assess steric/electronic effects .
- Bioisosteric replacement : Replace oxygen with sulfur or nitrogen to modulate pharmacokinetics .
- Fragment-based design : Screen fragment libraries to identify synergistic binding motifs .
What are common challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Reaction scalability : Transition from batch to flow chemistry for heat-sensitive steps .
- Purification at scale : Optimize crystallization conditions to avoid column chromatography .
- Byproduct management : Implement in-process controls (e.g., quenching agents) to minimize impurities .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
